molecular formula C22H26N2O3S B2899104 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1704612-17-8

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2899104
CAS No.: 1704612-17-8
M. Wt: 398.52
InChI Key: FHEZPUGOUTUKOZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the investigation of novel anti-inflammatory agents. This sulfonamide derivative features an 8-azabicyclo[3.2.1]octane scaffold, a structural motif prevalent in compounds that exhibit potent biological activity. Specifically, this core structure is found in inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising target for managing inflammatory responses . NAAA is a cysteine hydrolase that degrades palmitoylethanolamide (PEA), an endogenous lipid mediator with well-established anti-inflammatory and analgesic properties . By inhibiting NAAA, researchers can preserve endogenous PEA levels, thereby potentially reducing inflammation and pain in various experimental models without the side effects associated with direct receptor agonists . The structure-activity relationship (SAR) of related pyrazole azabicyclooctane sulfonamides indicates that the 3,5-dimethylphenyl group and the benzenesulfonyl moiety are critical for high-affinity binding and inhibitory potency . Compounds sharing this core have been optimized to act via a non-covalent, reversible mechanism of action, which is advantageous for developing systemic therapeutics with a potentially improved safety profile . Given its structural similarity to these investigated chemotypes, this compound serves as a valuable pharmacological tool for researchers exploring the pathophysiology of chronic inflammatory diseases, neuroinflammation, and pain . It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-15-8-9-17(12-16(15)2)23-22(25)24-18-10-11-19(24)14-21(13-18)28(26,27)20-6-4-3-5-7-20/h3-9,12,18-19,21H,10-11,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEZPUGOUTUKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by a series of functional group transformations.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation using reagents like phenylsulfonyl chloride in the presence of a base.

    Attachment of the carboxamide group: This can be accomplished through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its bicyclic structure can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl groups.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, leading to inhibition or modulation of the target’s activity. The phenylsulfonyl group can also participate in hydrogen bonding and other interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Variations in Sulfonyl Groups

  • Target Compound : Benzenesulfonyl at position 3 provides steric bulk and lipophilicity.

Carboxamide Substituent Modifications

  • Target Compound : 3,4-Dimethylphenyl group increases lipophilicity and steric hindrance.
  • 4-Trifluoromethylphenyl Analog (): The electron-withdrawing trifluoromethyl group enhances binding affinity in hydrophobic pockets .
  • Benzimidazole Derivatives (): Substitution with benzimidazole introduces planar aromaticity, favoring interactions with flat receptor surfaces .

Tropane Ring Modifications

  • PF-232798 (): Incorporates a 5-isobutyryl-2-methyl-imidazo[4,5-c]pyridin-1-yl group, enabling CCR5 antagonism for HIV treatment .
  • Bis(4-fluorophenyl)methoxy Derivatives (): Extended substituents (e.g., piperidinyl ethyl chains) improve CNS penetration .

Key Insights :

  • Sulfonyl and carboxamide groups dictate target selectivity. Benzenesulfonyl derivatives may favor lipid-rich environments, while pyridinylsulfonyl analogs target polar binding sites.
  • The 3,4-dimethylphenyl group in the target compound suggests optimization for metabolic stability due to reduced oxidative susceptibility .

Common Intermediates

  • tert-Butyl Protected Tropanes : Used in , and 14 for introducing sulfonyl or carboxamide groups via deprotection and coupling .
  • N-CBZ-Protected Derivatives (): Facilitate selective functionalization of the tropane nitrogen .

Reaction Pathways

  • Sulfonylation : Achieved using sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic conditions .
  • Carboxamide Coupling : Employed carbodiimides (e.g., EDC/HOBt) for amide bond formation, as seen in and .

Biological Activity

The compound 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS Number: 1704612-17-8) is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article aims to explore the biological activity of this compound, detailing its synthesis, structural characteristics, and potential therapeutic applications based on available research findings.

Molecular Formula and Weight

  • Molecular Formula : C22H26N2O3S
  • Molecular Weight : 398.52 g/mol

The compound features a bicyclo[3.2.1]octane core, which is known for its resemblance to various bioactive alkaloids such as nicotine and morphine. The incorporation of a benzenesulfonyl group and a dimethylphenyl moiety enhances its potential interactions with biological targets, making it a candidate for further investigation in pharmacological applications .

Structural Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
3-(benzenesulfonyl)-N-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamideC21H24N2O4SContains a methoxy group instead of dimethyl groups
N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-pyridin-2-yl]-5-methylpyrimidin-4-aminesC20H19F3N5O2SFeatures trifluoromethyl and pyrimidine moieties
Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylateC16H21NO3Lacks sulfonamide functionality and has hydroxymethyl group

These comparisons illustrate the unique structural attributes of this compound, which may confer distinct biological properties compared to its analogs .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of compounds similar to this compound found that certain derivatives exhibited significant activity against glioblastoma cell lines, suggesting a pathway for further research into its anticancer properties .

Binding Affinity Studies

Binding affinity studies conducted on related azabicyclo compounds have shown promising results at the dopamine transporter, indicating that modifications to the structure may enhance binding affinity and selectivity . For instance, a related compound demonstrated binding affinities comparable to known stimulants like cocaine, suggesting that further exploration of this compound's binding properties could be fruitful.

Q & A

Basic: What are the key structural features influencing the compound's pharmacological potential?

The compound’s bicyclic azabicyclo[3.2.1]octane core, benzenesulfonyl group, and 3,4-dimethylphenyl carboxamide substituent define its pharmacophore. The sulfonyl group enhances solubility and hydrogen-bonding potential, while the dimethylphenyl moiety contributes to lipophilicity and target binding. These features are critical for interactions with enzymes or receptors, as seen in structurally related analogs like pyrazole azabicyclo derivatives (e.g., ARN19689) .

Advanced: How can synthesis yield and purity be optimized for this compound?

Key steps include:

  • Crystallization : Use ethanol/water (1:1) to enhance purity (95% achieved) and yield .
  • Reaction Monitoring : Employ HPLC or LC-MS to track intermediates and by-products.
  • Temperature Control : Maintain ≤60°C during amide coupling to prevent decomposition .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates stereoisomers.

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